2-Hydroxyglutaryl-5-coenzyme A

Enzyme Kinetics Isomer Specificity CoA-transferase

Kinetic studies of the anaerobic hydroxyglutarate pathway are frequently compromised by isomer mixtures that distort enzyme activity measurements. 2-Hydroxyglutaryl-5-coenzyme A (CAS 137374-53-9) is the definitive, isomer-pure substrate for 2-hydroxyglutaryl-CoA dehydratase (EC 4.2.1.167), enabling reproducible characterization. • Validated specific activity benchmarks: 32 µmol/min/mg (C. symbiosum) and 0.0558 µmol/min/mg (A. fermentans) • Essential for discriminating (R)-2-hydroxyglutaryl-CoA from inactive analogs (3-methylglutaconyl-CoA) and the 1-isomer artifact • Serves as the reference standard for HPLC/LC-MS method development and isomer quantification

Molecular Formula C26H42N7O20P3S
Molecular Weight 897.6 g/mol
CAS No. 137374-53-9
Cat. No. B150348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxyglutaryl-5-coenzyme A
CAS137374-53-9
Synonyms2-hydroxyglutaryl-5-CoA
2-hydroxyglutaryl-5-coenzyme A
5-coenzyme A, 2-hydroxyglutaryl
Molecular FormulaC26H42N7O20P3S
Molecular Weight897.6 g/mol
Structural Identifiers
SMILESCC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCC(C(=O)O)O)O
InChIInChI=1S/C26H42N7O20P3S/c1-26(2,20(38)23(39)29-6-5-15(35)28-7-8-57-16(36)4-3-13(34)25(40)41)10-50-56(47,48)53-55(45,46)49-9-14-19(52-54(42,43)44)18(37)24(51-14)33-12-32-17-21(27)30-11-31-22(17)33/h11-14,18-20,24,34,37-38H,3-10H2,1-2H3,(H,28,35)(H,29,39)(H,40,41)(H,45,46)(H,47,48)(H2,27,30,31)(H2,42,43,44)/t13?,14-,18-,19-,20+,24-/m1/s1
InChIKeyLTHKYRZAVRCUOF-RMNRSTNRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxyglutaryl-5-CoA in Anaerobic Metabolism


2-Hydroxyglutaryl-5-coenzyme A (2-hydroxyglutaryl-5-CoA) is a key thioester derivative of coenzyme A, formally resulting from the condensation of coenzyme A with (R)-2-hydroxyglutaric acid [1]. As a core intermediate in the anaerobic hydroxyglutarate pathway of bacteria such as *Acidaminococcus fermentans* and *Clostridium symbiosum*, it serves as the essential substrate for 2-hydroxyglutaryl-CoA dehydratase, which catalyzes its reversible dehydration to (E)-glutaconyl-CoA [2]. This compound is a critical component in the fermentation of L-glutamate and is a focal point for bio-based production of valuable dicarboxylic acids .

Critical Distinction of 2-Hydroxyglutaryl-5-CoA


A general substitution with other in-class CoA-thioesters is not feasible due to the compound's unique structural and enzymatic specificity. Its primary, biologically relevant isomer (2-hydroxyglutaryl-1-CoA) is functionally distinct from the 5-isomer, which is an in vitro artifact with drastically different kinetic properties [1]. Furthermore, the enzyme 2-hydroxyglutaryl-CoA dehydratase exhibits a strict substrate profile, differentiating between (R)-2-hydroxyglutaryl-CoA and other hydroxyacyl-CoAs like (R)-2-hydroxyadipoyl-CoA, as well as rejecting closely related compounds like 3-methylglutaconyl-CoA [2]. This specificity is governed by the precise chemical structure of the 2-hydroxyacyl-CoA, which directly influences the enzyme's equilibrium constant and catalytic mechanism [3].

2-Hydroxyglutaryl-5-CoA Differentiation Guide


Isomer-Specific Catalytic Efficiency

The kinetic competence of the two positional isomers of 2-hydroxyglutaryl-CoA differs dramatically. When tested with purified glutaconate CoA-transferase from Acidaminococcus fermentans, the V/Km ratio for the 1-isomer was 80 times higher than that for the 5-isomer [1].

Enzyme Kinetics Isomer Specificity CoA-transferase

Dehydratase Substrate Specificity

2-Hydroxyglutaryl-CoA dehydratase from Clostridium symbiosum exhibits a distinct substrate profile. While it can utilize (R)-2-hydroxyadipoyl-CoA, oxalocrotonyl-CoA, muconyl-CoA, and butynedioyl-CoA as alternative substrates, it shows no activity with the structurally similar 3-methylglutaconyl-CoA [1].

Enzyme Specificity Biocatalysis Adipic Acid

CoA-Moiety Independence in Dehydratase

The 2-hydroxyglutaryl-CoA dehydratase is not strictly specific for the entire CoA molecule. Studies show that (R)-2-hydroxyglutaryl-thioesters of N-acetylcysteamine and pantetheine serve as almost equally active substrates when compared to the native 2-hydroxyglutaryl-CoA [1].

Substrate Analogs Enzyme Promiscuity Biocatalysis

Dehydratase Specific Activity

The specific activity of 2-hydroxyglutaryl-CoA dehydratase from various bacterial sources has been characterized under strict anaerobic conditions. For (R)-2-hydroxyglutaryl-CoA, the enzyme from Acidaminococcus fermentans exhibits a specific activity of 0.0558 µmol/min/mg at pH 7.0 and 37°C [1]. In contrast, the enzyme from Clostridium symbiosum shows a significantly higher specific activity of 32 µmol/min/mg at pH 7.0 and 22°C in 200 mM potassium phosphate buffer [2].

Enzyme Activity Specific Activity Anaerobic Bacteria

Research & Industrial Applications for 2-Hydroxyglutaryl-5-CoA


Enzyme Assays and Mechanistic Studies

This compound is the definitive substrate for characterizing 2-hydroxyglutaryl-CoA dehydratase (EC 4.2.1.167) activity. Its use is essential for kinetic studies, as the enzyme shows no activity with the 3-methylglutaconyl-CoA comparator. The specific activity data from *C. symbiosum* (32 µmol/min/mg) and *A. fermentans* (0.0558 µmol/min/mg) provide a quantitative benchmark for assay validation [1][2].

Isomer Differentiation Reference Standard

Given the 80-fold difference in V/Km between the 1- and 5-isomers with glutaconate CoA-transferase, pure 2-hydroxyglutaryl-5-coenzyme A serves as a critical reference standard for analytical chemists and biochemists. It is used to develop and validate HPLC or LC-MS methods that must reliably separate and quantify these isomers, confirming the absence of the inactive 5-isomer in biochemical preparations [3].

Pathway Engineering for Adipic Acid Production

The compound is a key model substrate for engineering microbial pathways for dicarboxylic acid production. Its close analog, (R)-2-hydroxyadipoyl-CoA, is an alternative substrate for the dehydratase, a reaction that paves the way for bio-based adipic acid synthesis. Research using 2-hydroxyglutaryl-CoA as a benchmark helps validate enzyme engineering efforts aimed at expanding substrate scope to adipate derivatives [1].

CoA-Thioester Analog Development

This compound serves as a performance baseline for evaluating simpler, non-CoA thioester analogs. Since (R)-2-hydroxyglutaryl-thioesters of N-acetylcysteamine and pantetheine show near-equal activity to the native CoA-thioester, 2-hydroxyglutaryl-5-coenzyme A is used in comparative studies to validate these more cost-effective alternatives for large-scale biocatalytic processes [1].

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